6-Nitroindoline hydrochloride
Overview
Description
6-Nitroindoline hydrochloride is an organic compound with the molecular formula C8H8N2O2·HCl. It is a derivative of indoline, characterized by the presence of a nitro group at the sixth position of the indoline ring. This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitroindoline hydrochloride typically involves the nitration of indoline. One common method includes the following steps:
Nitration of Indoline: Indoline is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the sixth position.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 6-nitroindoline.
Formation of Hydrochloride Salt: The purified 6-nitroindoline is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using large reactors to handle the nitration process efficiently.
Automated Purification Systems: Employing automated systems for purification to ensure high yield and purity.
Quality Control: Implementing stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroindoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acetone.
Major Products Formed:
Reduction: 6-Aminoindoline hydrochloride.
Substitution: Various substituted indoline derivatives.
Oxidation: Indole-6-carboxylic acid.
Scientific Research Applications
6-Nitroindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-nitroindoline hydrochloride in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate signaling pathways and influence cellular processes.
Comparison with Similar Compounds
6-Nitroindole: Similar structure but lacks the hydrogenated ring.
6-Aminoindoline: The reduced form of 6-nitroindoline.
Indoline: The parent compound without the nitro group.
Uniqueness: 6-Nitroindoline hydrochloride is unique due to the presence of both the nitro group and the hydrogenated indoline ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-10(12)7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNYJDQZRSLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696292 | |
Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-53-8 | |
Record name | 1H-Indole, 2,3-dihydro-6-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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